2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a fluorine atom at the second position of the acetamide group and a methyl substituent on the benzothiazole ring, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving reactions with benzothiazole derivatives and acetamides. Research articles and patents provide insights into its synthesis, structure, and potential applications in treating various disorders, including neurodegenerative diseases .
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is classified as an organic compound with the following characteristics:
The synthesis of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves several key steps:
The synthesis is typically carried out in a controlled environment, often under inert atmospheres (e.g., nitrogen) to prevent moisture interference. Reaction monitoring is performed using techniques such as thin-layer chromatography to ensure completion before purification steps like recrystallization or chromatography.
The molecular structure of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can be described as follows:
The structural data can be summarized:
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide participates in various chemical reactions typical for amides and heterocycles:
Reactions are typically conducted under controlled temperature and pressure conditions, with solvents chosen based on solubility and reactivity considerations.
The mechanism of action for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific biological targets:
In vitro studies have demonstrated that derivatives of benzothiazoles exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share similar mechanisms .
The physical properties include:
Key chemical properties:
Relevant data on melting points and boiling points were not provided but can be determined experimentally during characterization studies .
2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has potential applications in:
2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core linked to a fluoroacetamide group, enabling selective inhibition of monoacylglycerol lipase (MAGL). MAGL hydrolyzes monoacylglycerols (MAGs) like 2-arachidonoylglycerol (2-AG) into free fatty acids (FFAs) and glycerol. In aggressive cancers, MAGL is overexpressed, sustaining a fatty acid network critical for tumor progression [4] [8]. Pharmacological inhibition by this compound disrupts FFA release, particularly arachidonic acid (AA), reducing substrate availability for oncogenic lipid mediators (Table 1).
Table 1: MAGL Inhibition Effects on Lipid Metabolism in Cancer Cells
Parameter | Change Post-Inhibition | Functional Consequence |
---|---|---|
Free Fatty Acids (FFAs) | ↓ 50-70% | Deprivation of oncogenic lipid precursors |
2-AG levels | ↑ 3-5 fold | Enhanced endocannabinoid signaling |
Prostaglandin E2 (PGE2) | ↓ 40-60% | Reduced inflammation and tumor cell migration |
Lysophosphatidic Acid (LPA) | ↓ 30-50% | Impaired cell proliferation and metastasis |
This disruption starves cancer cells of FFAs necessary for energy production (via β-oxidation), membrane biosynthesis, and generation of protumorigenic signals. Consequently, in vitro and in vivo models demonstrate suppressed tumor growth, invasion, and metastasis due to impaired tumor microenvironment remodeling [4] [8]. The 4-methylbenzothiazole moiety enhances target binding affinity, while the fluoroacetamide group facilitates irreversible serine hydrolase inhibition within MAGL’s catalytic triad (Ser122-Asp239-His269) [8].
The benzothiazole scaffold of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide indirectly modulates endocannabinoid receptors (CB1/CB2) through substrate accumulation. MAGL inhibition elevates 2-AG, an endogenous CB1/CB2 agonist, by blocking its hydrolysis. Elevated 2-AG activates CB1 receptors in the central nervous system, inducing anti-nociceptive and anxiolytic effects, and CB2 receptors in peripheral tissues, triggering anti-inflammatory and antiproliferative responses [8].
Notably, CB2 activation inhibits cAMP/PKA signaling and suppresses Raf-1/ERK pathways, reducing cancer cell proliferation. In triple-negative breast cancer models, this pathway induces caspase-3-mediated apoptosis [8]. However, chronic CB1 activation may cause receptor desensitization, a limitation offset by the compound’s tumor-selective MAGL inhibition. The 4-methyl substitution on the benzothiazole ring optimizes metabolic stability, prolonging 2-AG elevation without inducing psychotropic effects associated with direct CB1 agonists .
By reducing AA availability, 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide suppresses downstream oncogenic lipid mediators:
Table 2: Key Oncogenic Lipid Mediators Targeted by MAGL Inhibition
Mediator | Biosynthesis Pathway | Tumor-Promoting Role | Inhibition Efficacy |
---|---|---|---|
PGE2 | COX-2 oxidation of AA | Angiogenesis, immune suppression | ↓ 60-80% |
S1P | Sphingosine kinase phosphorylation | Cell proliferation, metastasis | ↓ 40-60% |
LPA | Autotaxin-mediated hydrolysis | Fibrosis, EMT, cell motility | ↓ 50-70% |
Structurally, the fluoroacetamide group enables covalent binding to MAGL, while the lipophilic benzothiazole moiety enhances membrane permeability, ensuring efficient suppression of lipid mediator networks in hypoxic tumor cores [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1